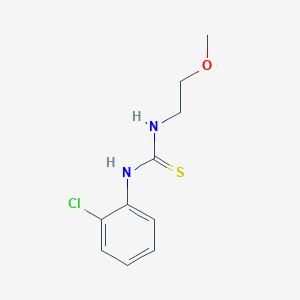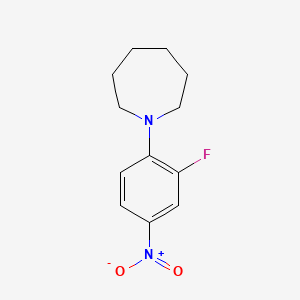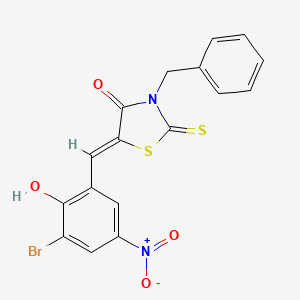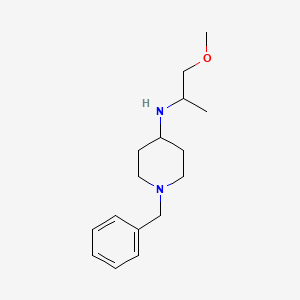![molecular formula C17H20N2O4S B5108798 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
5-[(mesitylamino)sulfonyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Mesitylamino)sulfonyl]-2-methoxybenzamide, also known as MSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential in various fields of study, including cancer research, neuroscience, and pharmacology.
Applications De Recherche Scientifique
5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has been used in various scientific research applications. One of its most promising applications is in cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer research, this compound has also been used in neuroscience research. Studies have shown that this compound can modulate the activity of ion channels in neurons, which can have an impact on synaptic transmission and neuronal excitability.
Mécanisme D'action
The mechanism of action of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is not fully understood. However, studies have shown that it can modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels. This modulation can lead to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation. In neurons, it can modulate ion channel activity and affect synaptic transmission. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound and can be stored for extended periods of time. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, and caution should be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the use of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide in scientific research. One potential direction is in the development of new cancer therapies. This compound has shown promising antitumor activity and could be further developed as a potential cancer treatment.
Another potential direction is in the study of ion channel modulation. This compound has been shown to modulate the activity of ion channels, and further research could lead to a better understanding of the role of ion channels in various physiological processes.
Conclusion:
In summary, this compound is a sulfonamide derivative that has shown potential in various scientific research applications. Its relatively simple synthesis method and potential in cancer research and neuroscience make it a promising compound for future research. However, caution should be taken when handling and using this compound due to its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide involves the reaction of mesitylamine with 2-methoxybenzoic acid, followed by the addition of sulfuric acid and acetic anhydride. The resulting product is then treated with ammonium hydroxide to form this compound. The synthesis of this compound is a relatively simple process and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
2-methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-10-7-11(2)16(12(3)8-10)19-24(21,22)13-5-6-15(23-4)14(9-13)17(18)20/h5-9,19H,1-4H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJGKGBCAFHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5108720.png)
![sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate](/img/structure/B5108725.png)





![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)

![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)

![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)
